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Introduction
Fanregratinib (formerly HMPL-453) is a novel, orally bioavailable, and highly selective small

molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] These receptor

tyrosine kinases are critical regulators of cellular processes including proliferation,

differentiation, and migration.[2] Aberrant FGFR signaling, through mechanisms such as gene

amplification, mutations, or fusions, is a known driver of tumorigenesis in various solid tumors.

[3] Fanregratinib is currently under clinical investigation as a targeted therapy for cancers

harboring these FGFR alterations.[4] This technical guide provides a comprehensive overview

of the available data on fanregratinib's target engagement and binding kinetics, intended to

inform further research and development efforts.

Target Engagement and Potency
Fanregratinib demonstrates potent and selective inhibition of FGFR1, 2, and 3. Preclinical

studies have established its inhibitory activity at both the biochemical and cellular levels.[5]

Biochemical Inhibition
The half-maximal inhibitory concentrations (IC50) of fanregratinib against the enzymatic

activity of FGFR1, 2, and 3 have been determined through in vitro kinase assays. This data

highlights the equipotent nature of fanregratinib against these primary targets.
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Table 1: Fanregratinib Biochemical IC50 Values against FGFR Kinases

Target IC50 (nM)

FGFR1 1.3

FGFR2 1.1

FGFR3 2.0

(Data from a 2023 American Association for

Cancer Research (AACR) presentation on the

preclinical characterization of HMPL-453)[3]

Cellular Activity
The inhibitory effect of fanregratinib on cellular proliferation was assessed in various cancer

cell lines with known FGFR alterations. The half-maximal growth inhibitory concentrations

(GI50) demonstrate the compound's ability to suppress the growth of tumors dependent on

FGFR signaling.

Table 2: Fanregratinib Cellular Growth Inhibition (GI50) in Cancer Cell Lines with FGFR

Alterations
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Cell Line Cancer Type FGFR Alteration GI50 (nM)

SNU-16 Gastric Cancer FGFR2 Amplification 2.5

KATO-III Gastric Cancer FGFR2 Amplification 6.8

RT-112 Bladder Cancer FGFR3 Fusion 12.3

AN3-CA Endometrial Cancer FGFR2 Mutation 16.4

(Data from a 2023

American Association

for Cancer Research

(AACR) presentation

on the preclinical

characterization of

HMPL-453)[3]

In Vivo Target Engagement and Pharmacodynamics
The ability of fanregratinib to engage its target and inhibit downstream signaling in a living

organism was evaluated in a xenograft model of gastric cancer (SNU-16). Oral administration

of fanregratinib led to a dose-dependent inhibition of FGFR2 phosphorylation, a key marker of

target engagement.

Table 3: In Vivo Inhibition of FGFR2 Phosphorylation by Fanregratinib in a SNU-16 Xenograft

Model

Fanregratinib Dose (mg/kg)
% Inhibition of p-FGFR2 (at 6 hours post-
dose)

3 70

10 95

30 >99

(Data from a 2023 American Association for

Cancer Research (AACR) presentation on the

preclinical characterization of HMPL-453)[3]
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Binding Kinetics
As of the latest available data, specific quantitative studies on the binding kinetics of

fanregratinib, including association rate (kon), dissociation rate (koff), and target residence

time, have not been publicly disclosed. This information is crucial for a complete understanding

of the drug-target interaction and may provide further insights into its pharmacological profile

and clinical efficacy.

Experimental Protocols
The following are detailed, representative protocols for the types of experiments typically used

to generate the data presented above. The specific protocols for fanregratinib have not been

publicly detailed and may have variations.

Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified

kinase.

Protocol:

Reagents and Materials: Purified recombinant human FGFR1, FGFR2, and FGFR3 kinase

domains; kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA,

0.01% Brij-35); ATP; substrate peptide (e.g., poly(Glu, Tyr) 4:1); fanregratinib (serially

diluted); detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

Procedure: a. Add kinase reaction buffer, purified FGFR kinase, and the substrate peptide to

the wells of a 384-well plate. b. Add serially diluted fanregratinib or vehicle control (DMSO)

to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room

temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the

amount of ADP produced using a luminescence-based detection reagent.

Data Analysis: Calculate the percent inhibition of kinase activity for each fanregratinib
concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a

four-parameter logistic dose-response curve.

Cellular Growth Inhibition Assay
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This assay measures the effect of a compound on the proliferation of cancer cell lines.

Protocol:

Reagents and Materials: Cancer cell lines with known FGFR alterations (e.g., SNU-16,

KATO-III, RT-112, AN3-CA); cell culture medium and supplements; fanregratinib (serially

diluted); cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay,

Promega).

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the

cells with serially diluted fanregratinib or vehicle control (DMSO). c. Incubate the cells for a

specified period (e.g., 72 hours) under standard cell culture conditions. d. Add the cell

viability reagent to each well and measure the luminescence, which is proportional to the

number of viable cells.

Data Analysis: Calculate the percent growth inhibition for each fanregratinib concentration

relative to the vehicle control. Determine the GI50 value by fitting the data to a dose-

response curve.

In Vivo Pharmacodynamic (Western Blot) Analysis
This method is used to assess target engagement in vivo by measuring the phosphorylation

status of the target protein in tumor tissue from treated animals.

Protocol:

Animal Model: Establish tumor xenografts by subcutaneously implanting a human cancer cell

line with an FGFR alteration (e.g., SNU-16) into immunocompromised mice.

Dosing: Once tumors reach a specified size, orally administer a single dose of fanregratinib
or vehicle control to the mice.

Tissue Collection: At a predetermined time point post-dose (e.g., 6 hours), euthanize the

animals and excise the tumors.

Protein Extraction: Homogenize the tumor tissue in lysis buffer containing phosphatase and

protease inhibitors to extract total protein.
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Western Blotting: a. Determine protein concentration using a standard assay (e.g., BCA

assay). b. Separate equal amounts of protein from each tumor lysate by SDS-PAGE and

transfer to a PVDF membrane. c. Block the membrane to prevent non-specific antibody

binding. d. Incubate the membrane with a primary antibody specific for phosphorylated

FGFR (p-FGFR).[2][6][7] e. Incubate the membrane with a secondary antibody conjugated to

horseradish peroxidase (HRP). f. Detect the signal using an enhanced chemiluminescence

(ECL) substrate and an imaging system. g. Strip the membrane and re-probe with an

antibody for total FGFR as a loading control.

Data Analysis: Quantify the band intensities for p-FGFR and total FGFR using densitometry

software. Normalize the p-FGFR signal to the total FGFR signal for each sample. Calculate

the percent inhibition of FGFR phosphorylation in the fanregratinib-treated groups relative

to the vehicle control group.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of fanregratinib.
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Experimental Workflow: In Vivo Pharmacodynamic
Analysis
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Click to download full resolution via product page

Caption: Workflow for in vivo pharmacodynamic analysis of fanregratinib.

Conclusion
Fanregratinib is a potent and selective inhibitor of FGFR1, 2, and 3, demonstrating robust

target engagement in preclinical models. The available data supports its clinical development in

patients with FGFR-driven malignancies. Further disclosure of its binding kinetics will provide a

more complete understanding of its pharmacological profile. The experimental protocols and

data presented in this guide serve as a valuable resource for researchers and drug developers

in the field of targeted oncology.
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[https://www.benchchem.com/product/b15576726#fanregratinib-target-engagement-and-
binding-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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